![molecular formula C23H17N3O3 B4580473 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide](/img/structure/B4580473.png)
4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide" often involves multiple steps that include the formation of indole-based nuclei and subsequent acylation reactions. For example, a method reported for synthesizing a similar compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, involves stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. This procedure yields the target compound, which is characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction study (Geetha et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using spectroscopic methods and X-ray crystallography. The crystallographic study of a related compound showed it crystallizes in the monoclinic system with specific unit cell parameters, indicating the intricate molecular packing influenced by various intermolecular interactions such as hydrogen bonding and π-π stacking. These structural insights are crucial for understanding the compound's chemical reactivity and physical properties (Geetha et al., 2019).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a compound closely related to 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzamide, exhibits significant biological activity, attributed to its indole nucleus, known for diverse biological properties like anti-tumor and anti-inflammatory activities. The synthesis involves reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid. The structure was confirmed through spectroscopic techniques and single crystal X-ray diffraction, revealing its crystallization in the monoclinic system. DFT calculations were performed to analyze its HOMO-LUMO energy levels, which are crucial for understanding its reactivity and biological interactions (Geetha et al., 2019).
Molecular Docking and Bioactivity
The compound's potential for bioactivity is further evidenced by related research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This research highlights the capability of such compounds to block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, showcasing the therapeutic potential of structurally similar benzamide derivatives in cancer treatment (Zhou et al., 2008).
Propiedades
IUPAC Name |
4-[[2-oxo-2-(2-phenylindolizin-3-yl)acetyl]amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c24-22(28)16-9-11-17(12-10-16)25-23(29)21(27)20-19(15-6-2-1-3-7-15)14-18-8-4-5-13-26(18)20/h1-14H,(H2,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVXGKPGZWOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)NC4=CC=C(C=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-Oxo-2-(2-phenylindolizin-3-yl)acetyl]amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.